molecular formula C10H14Cl8 B1424293 1,1,1,3,8,10,10,10-Octachlorodecane CAS No. 601523-23-3

1,1,1,3,8,10,10,10-Octachlorodecane

Cat. No.: B1424293
CAS No.: 601523-23-3
M. Wt: 417.8 g/mol
InChI Key: BOJKDARFGOJVKN-UHFFFAOYSA-N
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Description

1,1,1,3,8,10,10,10-Octachlorodecane (CAS: 601523-23-3; molecular formula: C₁₀H₁₄Cl₈) is a short-chain chlorinated paraffin (SCCP) with eight chlorine atoms asymmetrically distributed at the 1,1,1,3,8,10,10,10 positions of a decane backbone. SCCPs are industrial chemicals used as flame retardants, plasticizers, and metalworking fluids. This compound’s unique chlorine substitution pattern distinguishes it from other SCCPs in terms of environmental fate, degradation pathways, and analytical detection .

Preparation Methods

The synthesis of 1,1,1,3,8,10,10,10-Octachlorodecane typically involves the chlorination of decane. The process can be carried out using chlorine gas in the presence of a catalyst, such as iron chloride, under controlled temperature and pressure conditions. Industrial production methods often involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1,1,1,3,8,10,10,10-Octachlorodecane undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of chlorinated alcohols and acids.

    Reduction: Reduction reactions can result in the removal of chlorine atoms, producing less chlorinated hydrocarbons.

    Substitution: In the presence of nucleophiles, chlorine atoms can be replaced by other functional groups, such as hydroxyl or amino groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions include various chlorinated derivatives and dechlorinated hydrocarbons.

Scientific Research Applications

Chemical Research Applications

Model Compound for Chlorinated Paraffins
1,1,1,3,8,10,10,10-Octachlorodecane serves as a significant model compound in the study of chlorinated paraffins. Its unique chlorine substitution pattern allows researchers to investigate the chemical behavior and reactivity of chlorinated compounds under various conditions. The compound's stability and resistance to degradation make it an ideal candidate for studying chemical transformations and reactions typical of chlorinated hydrocarbons.

Chemical Reactions
The compound undergoes several types of reactions:

  • Oxidation : Can produce chlorinated alcohols and acids.
  • Reduction : Leads to the formation of less chlorinated hydrocarbons.
  • Substitution : Chlorine atoms can be replaced by other functional groups in the presence of nucleophiles.

Biological Research Applications

Toxicity Studies
Research on this compound focuses on its toxicity and environmental impact. Studies have shown that this compound can disrupt biological membranes and inhibit enzyme activity due to its high chlorine content. Such investigations are crucial for understanding the effects of persistent organic pollutants (POPs) on ecosystems and human health .

Environmental Fate
The compound has been studied for its transformation pathways in the environment. For example, phytogenic volatile organic compounds (PVOCs) from plants like pumpkin seedlings have been shown to increase the transformation rate of octachlorodecane in air phases. This research is essential for developing remediation strategies for contaminated sites .

Industrial Applications

Flame Retardant Properties
Due to its high chlorine content and thermal stability, this compound is utilized as a flame retardant in various industrial applications. It is particularly effective in enhancing the fire resistance of materials such as plastics and rubber. The compound is also used as a plasticizer in vinyl plastics and as a lubricant in metal-working machinery .

Case Studies

Case Study: Environmental Impact Assessment
A study assessed the environmental impact of octachlorodecane by analyzing its persistence and bioaccumulation potential in aquatic systems. Results indicated significant bioaccumulation in fish species exposed to contaminated waters. This study emphasizes the need for stringent regulations on the use of chlorinated compounds .

Case Study: Remediation Strategies
Research focusing on remediation strategies for sites contaminated with octachlorodecane explored bioremediation techniques using specific microorganisms capable of degrading chlorinated hydrocarbons. The findings suggested that certain bacterial strains could effectively reduce octachlorodecane concentrations in soil samples .

Mechanism of Action

The mechanism of action of 1,1,1,3,8,10,10,10-Octachlorodecane involves its interaction with biological membranes and enzymes. Its high chlorine content allows it to integrate into lipid bilayers, disrupting membrane integrity and function. It can also inhibit enzyme activity by binding to active sites, leading to cellular dysfunction and toxicity.

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1,1,1,3,8,10,10,10-Octachlorodecane and analogous chlorinated paraffins:

Compound Name Carbon Chain Chlorine Atoms Chlorine Substitution Positions CAS Number Key Properties/Behaviors
This compound C₁₀ 8 1,1,1,3,8,10,10,10 601523-23-3 High volatility in air phase; degradation enhanced by phytogenic VOCs
2,3,4,5,6,7,8,9-Octachlorodecane (CP-9) C₁₀ 8 2,3,4,5,6,7,8,9 214327-66-9 Central chlorine clustering; lower volatility compared to terminal substitution
1,1,1,3,9,10-Hexachlorodecane C₁₀ 6 1,1,1,3,9,10 601523-26-6 Reduced environmental persistence due to fewer chlorines
1,2,5,6,9,10-Hexachlorodecane C₁₀ 6 1,2,5,6,9,10 189350-94-5 Increased solubility in water vs. octachloro isomers
1,1,1,3-Tetrachloroundecane C₁₁ 4 1,1,1,3 56686-55-6 Longer carbon chain reduces mobility in soil
1,1,1,3,12,13-Hexachlorotridecane C₁₃ 6 1,1,1,3,12,13 N/A Classified as medium-chain CP (MCCP); higher bioaccumulation

Structural and Environmental Behavior Differences

  • Chlorine Substitution Patterns : The target compound’s terminal chlorine clustering (positions 1,1,1,3 and 8,10,10,10) increases its volatility compared to centrally substituted isomers like CP-9 . This structural feature also influences its interaction with plant volatile organic compounds (PVOCs), accelerating its atmospheric degradation .
  • Carbon Chain Length : Compared to medium-chain CPs (e.g., C₁₃), the shorter C₁₀ chain reduces lipophilicity but enhances mobility in aqueous environments .
  • Degradation Pathways : Studies show that this compound undergoes faster dechlorination in the presence of pumpkin seedlings, likely due to PVOCs like terpenes . In contrast, CP-9 and hexachloro analogs exhibit slower degradation due to steric hindrance from central chlorines .

Analytical Detection Challenges

Supramolecular solvent-based extraction methods (e.g., using decanoic acid reverse micelles) demonstrate varying efficiencies for SCCPs. The target compound’s hydrophobicity (log Kow ~8.2) requires optimized solvent systems for recovery, whereas less chlorinated analogs (e.g., hexachlorodecanes) show lower matrix interference .

Toxicity and Regulatory Status

  • The asymmetric chlorine distribution in this compound may increase neurotoxic and hepatotoxic effects compared to evenly substituted isomers .

Biological Activity

1,1,1,3,8,10,10,10-Octachlorodecane is a chlorinated paraffin compound that has garnered attention due to its potential environmental and biological impacts. As a persistent organic pollutant (POP), it poses risks to various ecosystems and human health. This article explores the biological activity of octachlorodecane, focusing on its bioaccumulation, biotransformation pathways, and toxicity in different organisms.

  • Chemical Formula : C10Cl8
  • Molecular Weight : 466.3 g/mol
  • Structure : Octachlorodecane consists of a decane backbone fully substituted with chlorine atoms at specific positions.

Bioaccumulation

Bioaccumulation refers to the accumulation of substances, such as pesticides or other chemicals, in an organism. Octachlorodecane is known to bioaccumulate in various trophic levels:

  • Aquatic Organisms : Studies indicate that octachlorodecane accumulates in fish and other aquatic organisms. For instance, concentrations were measured in fish from contaminated water bodies at levels ranging from 2.6 to 8400 ng/g wet weight .
  • Terrestrial Biota : Research has shown that octachlorodecane can also be found in terrestrial organisms. High concentrations were detected in plants and animals from e-waste recycling areas, indicating significant environmental contamination .

Table 1: Bioaccumulation Data of Octachlorodecane in Various Organisms

Organism TypeSample LocationConcentration (ng/g)
FishYangtze River Delta2.6 - 8400
Terrestrial PlantsE-waste Recycling Area27 - 561
BirdsBaltic Sea<0.41 - 930

Biotransformation

Biotransformation involves the chemical alteration of substances by living organisms. The pathways for octachlorodecane include:

  • Hydroxylation : The introduction of hydroxyl groups can lead to more polar metabolites that are easier for organisms to excrete.
  • Dechlorination : This process removes chlorine atoms from the molecule, potentially leading to less toxic forms.
  • Carbon Chain Decomposition : Breakdown of the carbon chain can occur under certain environmental conditions.

Recent studies have highlighted that phytogenic volatile organic compounds can enhance the transformation rates of octachlorodecane in air phases when interacting with plant seedlings .

Toxicity Studies

The toxicity of octachlorodecane has been assessed through various studies focusing on both acute and chronic effects:

  • Aquatic Toxicity : Research indicates that octachlorodecane exhibits toxic effects on aquatic life, including fish and invertebrates. The mechanism often involves disruption of endocrine functions and reproductive systems.
  • Terrestrial Toxicity : In terrestrial ecosystems, exposure to octachlorodecane has been linked to adverse effects on soil organisms and plants. For instance, studies have shown reduced growth rates and reproductive success in exposed species.

Table 2: Toxicity Effects of Octachlorodecane

Organism TypeEffect ObservedReference
FishEndocrine disruption
Soil InvertebratesReduced reproduction rates
Terrestrial PlantsGrowth inhibition

Case Studies

Several case studies have been conducted to assess the impact of octachlorodecane on different ecosystems:

  • E-Waste Recycling Areas : A study revealed high concentrations of octachlorodecane in both terrestrial biota and plants near e-waste recycling sites in China. The research emphasized the need for monitoring these areas due to their potential as hotspots for chlorinated contaminants .
  • Aquatic Ecosystems : Investigations into the Yangtze River Delta demonstrated significant bioaccumulation in local fish populations. This raised concerns about food safety and ecosystem health due to the persistence of chlorinated compounds .

Q & A

Q. Basic: What analytical methods are recommended for detecting 1,1,1,3,8,10,10,10-Octachlorodecane in environmental samples?

Methodological Answer:
Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for detecting halogenated hydrocarbons like this compound. Use a DB-5MS capillary column (30 m × 0.25 mm × 0.25 μm) with electron capture detection (ECD) for enhanced sensitivity to chlorinated compounds. Calibrate with certified reference materials (CRMs) listed in chemical standards databases (e.g., Octachlorodibenzo-p-dioxin analogs) . Pre-concentration via solid-phase extraction (SPE) is advised for low-concentration samples. Validate method accuracy using spike-recovery experiments (80–120% recovery range) .

Properties

IUPAC Name

1,1,1,3,8,10,10,10-octachlorodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14Cl8/c11-7(5-9(13,14)15)3-1-2-4-8(12)6-10(16,17)18/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJKDARFGOJVKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(CC(Cl)(Cl)Cl)Cl)CC(CC(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50699600
Record name 1,1,1,3,8,10,10,10-Octachlorodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50699600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

601523-23-3
Record name 1,1,1,3,8,10,10,10-Octachlorodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50699600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

beta-Bromoethylamine
beta-Bromoethylamine
1,1,1,3,8,10,10,10-Octachlorodecane
beta-Bromoethylamine
1,1,1,3,8,10,10,10-Octachlorodecane
beta-Bromoethylamine
beta-Bromoethylamine
1,1,1,3,8,10,10,10-Octachlorodecane
beta-Bromoethylamine
1,1,1,3,8,10,10,10-Octachlorodecane
beta-Bromoethylamine
1,1,1,3,8,10,10,10-Octachlorodecane
beta-Bromoethylamine
1,1,1,3,8,10,10,10-Octachlorodecane

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